N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
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Overview
Description
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
- Benzimidazole derivatives, such as this compound, often interact with DNA, RNA, and proteins due to their structural similarity to natural nucleotides . These interactions can influence various biological activities.
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide typically involves the condensation of 1-ethylbenzimidazole with 2-furylcarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide include other benzimidazole derivatives such as:
- Albendazole
- Bendamustine
- Omeprazole
- Pimonbendane
- Benomyl
- Carbendazim
- Telmisartan
- Pantoprazole
- Etonitazene
- Thiabendazole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the benzimidazole and furan moieties, which may confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-18-12-7-4-3-6-11(12)17-14(18)10-16-15(19)13-8-5-9-20-13/h3-9H,2,10H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPXXHAZSJNOPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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